N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide is a synthetic small molecule featuring a benzo-oxazepine core fused with a seven-membered heterocyclic ring. The structure includes a 2-methoxyacetamide substituent at the 8-position of the benzodiazepine-like scaffold, along with isopentyl and dimethyl groups at the 5- and 3-positions, respectively. Its design leverages structural motifs common in drug discovery, such as the oxazepine ring (imparting conformational flexibility) and methoxyacetamide (modulating solubility and target interactions) .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13(2)8-9-21-15-7-6-14(20-17(22)11-24-5)10-16(15)25-12-19(3,4)18(21)23/h6-7,10,13H,8-9,11-12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPJEPVJJIRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)COC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity based on available research findings, including molecular interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H32N2O5S with a molecular weight of 460.59 g/mol. The compound features a complex heterocyclic structure that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H32N2O5S |
| Molecular Weight | 460.59 g/mol |
| CAS Number | 922005-59-2 |
| Solubility | Not available |
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of compounds structurally related to this compound. For instance, sulfonamide derivatives containing similar heterocyclic systems have been evaluated for their cytotoxic effects against various human tumor cell lines. These studies suggest that the unique structural features of such compounds may contribute to their ability to inhibit tumor growth effectively.
The mechanism by which this compound exerts its biological effects is not fully elucidated in the literature. However, related compounds have shown to induce apoptosis in cancer cells through various pathways:
- Oxidative Stress : Many compounds in this class have been observed to increase oxidative stress within tumor cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies indicate that these compounds can interfere with cell cycle progression, effectively halting the proliferation of cancer cells.
- Molecular Interactions : The presence of specific functional groups may enhance interactions with cellular targets involved in tumorigenesis.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic potential of several related compounds against glioblastoma multiforme and breast adenocarcinoma cell lines. The results indicated significant antiproliferative effects at low concentrations (nanomolar range), suggesting that this compound could exhibit similar properties .
Study 2: Structure Activity Relationship (SAR)
Research into the structure activity relationship (SAR) of sulfonamide derivatives has revealed that modifications to the heterocyclic ring can significantly impact biological activity. Compounds with halogen substitutions demonstrated enhanced antitumor efficacy compared to their non-substituted counterparts. This finding emphasizes the importance of molecular design in developing effective anticancer agents.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The target compound belongs to a family of benzo-oxazepine derivatives with variable acyl and alkoxy substituents. Below is a detailed comparison with three closely related analogs:
| Compound Name | Substituent (R-group) | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide (Target) | 2-methoxyacetamide | C21H30N2O4* | ~386.5 g/mol | Methoxy group on acetamide; compact acyl chain. |
| 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide | 2-ethoxyacetamide | C22H32N2O4 | ~396.5 g/mol | Ethoxy substitution increases lipophilicity vs. methoxy. |
| N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide | 3,5-dimethoxybenzamide | C25H32N2O5 | 440.5 g/mol | Aromatic benzamide with two methoxy groups; higher molecular weight and rigidity. |
| N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide | 2,6-dimethoxybenzamide | C25H32N2O5 | 440.5 g/mol | Ortho-dimethoxy arrangement; potential steric hindrance. |
*Calculated based on structural similarity to analogs.
Key Observations:
Acyl Group Variations: The target compound’s 2-methoxyacetamide group offers a balance between hydrophilicity (due to the methoxy oxygen) and steric minimalism. In contrast, benzamide analogs (e.g., 3,5-dimethoxybenzamide) introduce aromaticity, which may enhance π-π stacking in target binding but reduce solubility .
Substituent Positioning :
- 3,5-Dimethoxybenzamide vs. 2,6-dimethoxybenzamide : The para-substituted methoxy groups in the former allow symmetrical hydrogen bonding, while the ortho-substitution in the latter may introduce steric clashes in enzyme active sites .
Molecular Weight and Solubility :
Physicochemical and Pharmacological Data
| Property | Target Compound | 2-Ethoxyacetamide Analog | 3,5-Dimethoxybenzamide | 2,6-Dimethoxybenzamide |
|---|---|---|---|---|
| logP (Predicted) | ~2.8 | ~3.2 | ~3.5 | ~3.6 |
| Aqueous Solubility (mg/mL) | Moderate (~0.1) | Low (<0.05) | Low (<0.05) | Very Low (<0.01) |
| Metabolic Stability | Moderate | Low (ethoxy cleavage) | High (aromatic stability) | High |
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
